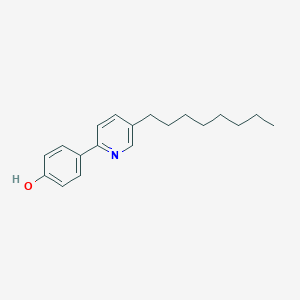
Phenol, 4-(5-octyl-2-pyridinyl)-
Overview
Description
Phenol, 4-(5-octyl-2-pyridinyl)- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Octylphenol Pyridine and is a member of the alkylphenol family. It is a yellow crystalline solid that is soluble in most organic solvents and is commonly used as a surfactant.
Mechanism of Action
The mechanism of action of Phenol, 4-(5-octyl-2-pyridinyl)- is not well understood. However, it is believed to interact with cell membranes and alter their properties. It has been shown to increase the permeability of cell membranes and enhance the uptake of drugs.
Biochemical and Physiological Effects:
Phenol, 4-(5-octyl-2-pyridinyl)- has been shown to have several biochemical and physiological effects. It has been shown to increase the solubility and bioavailability of drugs. It has also been shown to enhance the cellular uptake of drugs and improve their efficacy. Additionally, it has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Phenol, 4-(5-octyl-2-pyridinyl)- in lab experiments is its ability to enhance the solubility and bioavailability of drugs. It also has the potential to improve the efficacy of drugs. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for the use of Phenol, 4-(5-octyl-2-pyridinyl)- in scientific research. One direction is the development of new drug delivery systems using this compound. Another direction is the investigation of its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity.
In conclusion, Phenol, 4-(5-octyl-2-pyridinyl)- is a unique chemical compound that has been extensively used in scientific research. Its ability to enhance the solubility and bioavailability of drugs and improve their efficacy makes it a valuable tool in drug delivery research. However, its potential toxicity highlights the importance of using appropriate safety measures when handling this compound. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
Scientific Research Applications
Phenol, 4-(5-octyl-2-pyridinyl)- has been extensively used in scientific research due to its unique properties. It has been used as a surfactant in the preparation of nanoparticles, which have applications in drug delivery and imaging. It has also been used in the preparation of liposomes and microspheres, which have applications in drug delivery.
properties
CAS RN |
110500-54-4 |
|---|---|
Product Name |
Phenol, 4-(5-octyl-2-pyridinyl)- |
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(5-octylpyridin-2-yl)phenol |
InChI |
InChI=1S/C19H25NO/c1-2-3-4-5-6-7-8-16-9-14-19(20-15-16)17-10-12-18(21)13-11-17/h9-15,21H,2-8H2,1H3 |
InChI Key |
ITHVDYBOWIEQIJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCC1=CNC(=C2C=CC(=O)C=C2)C=C1 |
SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
Canonical SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)
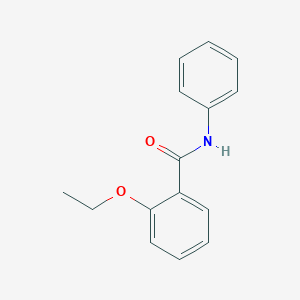
![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)

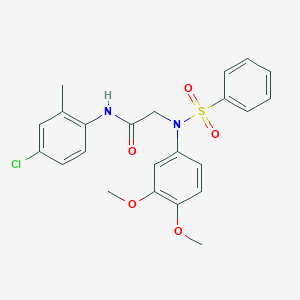


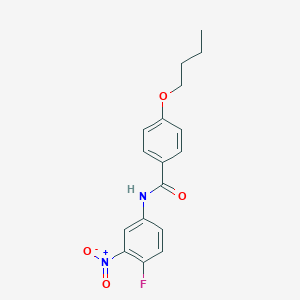



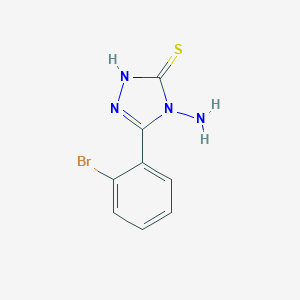
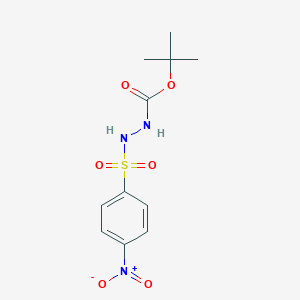
![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)